

Mass Spectrometry Fragmentation of N-Ethylpentan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Ethylpentan-2-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **N-Ethylpentan-2-amine** (C7H17N). The document details the primary fragmentation pathways under electron ionization (EI), presents quantitative data derived from a closely related isomer, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS). This guide is intended to support researchers and professionals in the identification, characterization, and quantification of this compound in various matrices.

Introduction to the Fragmentation of Aliphatic Amines

Under electron ionization, aliphatic amines characteristically undergo fragmentation through α -cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, nitrogen-containing cation. For secondary amines such as **N-Ethylpentan-2-amine**, multiple α -cleavage pathways are possible, leading to a series of characteristic fragment ions in the mass spectrum. The relative abundance of these fragments is influenced by the stability of the resulting carbocation and the neutral radical lost.

Predicted Fragmentation Pattern of N-Ethylpentan-2-amine







N-Ethylpentan-2-amine has a molecular weight of 115.22 g/mol .[1] The primary fragmentation of the molecular ion (m/z 115) is expected to occur via two main α -cleavage pathways:

- Pathway A: Loss of a propyl radical (•C3H7). This involves the cleavage of the bond between the second and third carbon atoms of the pentyl chain, leading to the formation of a resonance-stabilized iminium ion with a mass-to-charge ratio (m/z) of 72. This is predicted to be the most favorable fragmentation, resulting in the base peak of the spectrum.
- Pathway B: Loss of a methyl radical (•CH3). This pathway involves the cleavage of the bond between the ethyl group and the nitrogen atom, resulting in a fragment ion with an m/z of 100.

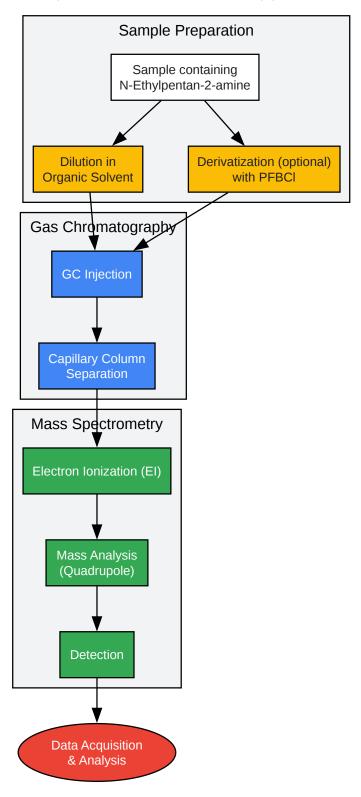
A visual representation of these primary fragmentation pathways is provided in the diagram below.



Pathway M Loss of Propyl Radical (*C3H7) [C4H10N]+ m/z 72 (Base Peak) Rathway B Loss of Methyl Radical (*CH3) [C6H14N]+ m/z 100



GC-MS Experimental Workflow for N-Ethylpentan-2-amine



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References

- 1. N-Ethylpentan-2-amine | C7H17N | CID 12426730 PubChem [pubchem.ncbi.nlm.nih.gov]
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